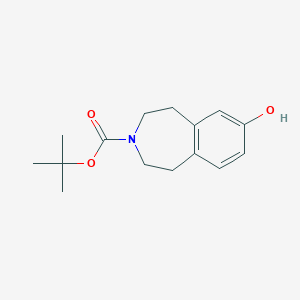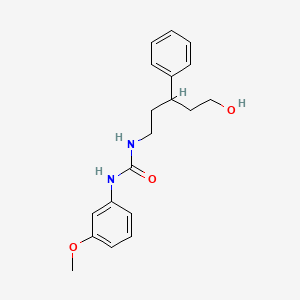
N-ethyl-4-fluoro-3-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-4-fluoro-3-methylaniline hydrochloride” is a chemical compound with the CAS Number: 2089258-38-6 . It has a molecular weight of 189.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 155-156 degrees .科学的研究の応用
Metabolic Studies
- Metabolism in Rat Liver Microsomes : Rat liver microsomal metabolism of halogenated methylanilines, including compounds structurally related to N-ethyl-4-fluoro-3-methylaniline hydrochloride, was investigated. This study identified various metabolites, such as benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. It highlighted the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).
Analytical Method Development
- Fluorometric Assay for Microsomal Hydroxylase : A study presented a sensitive fluorometric method for assaying microsomal hydroxylase activity, using compounds similar to this compound as substrates. This technique is essential for determining low levels of N-demethylase activity (Hoeven, 1977).
Environmental Toxicology
- Toxicity Assessment Using Metabonomics : A study on the toxicity of fluoroanilines, including molecules structurally related to this compound, used high-resolution nuclear magnetic resonance (NMR) spectroscopy. This approach helps in identifying novel biomarkers of xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).
Chemical Synthesis and Structure Analysis
- Synthesis and Crystal Structure : Research on chlorination of fluoro-methylanilines led to the discovery of new compounds with detailed crystal structural analysis. These studies are crucial for understanding the physical and chemical properties of these compounds (Mayes et al., 2008).
Pharmacological Applications
- Antibacterial Activity : Synthesis of compounds structurally similar to this compound has been explored for their potential antibacterial activity. Such studies contribute to the development of new antibacterial agents (Zhi et al., 2005).
Safety and Hazards
作用機序
Target of Action
It’s known that many aniline derivatives interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Aniline derivatives often interact with their targets by forming covalent bonds, altering the target’s function . The presence of the fluorine atom might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .
Biochemical Pathways
Aniline derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s hydrochloride salt form suggests it may be well-absorbed in the gastrointestinal tract due to increased water solubility .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-fluoro-3-methylaniline hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
N-ethyl-4-fluoro-3-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYQQAGBCPDSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

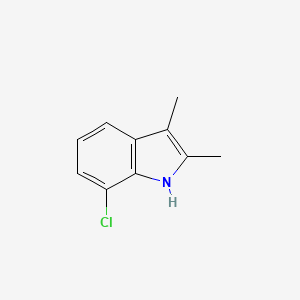




![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)

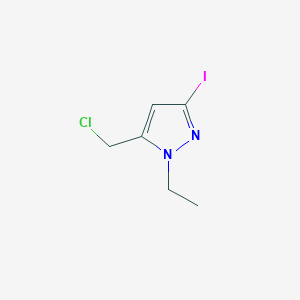
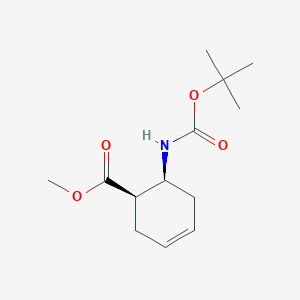
![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)
